3-Nonen-2-one

Descripción general

Descripción

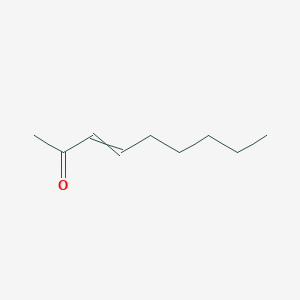

3-Nonen-2-one: is an organic compound with the molecular formula C₉H₁₆O . It is an enone, specifically a nonenone, characterized by a double bond between the third and fourth carbon atoms and a ketone group on the second carbon atom. This compound is known for its pleasant, fruity odor and is used in various applications, including as a flavoring agent and in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Nonen-2-one can be synthesized through several methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Oxidation Reactions

3-Nonen-2-one undergoes oxidation at the carbonyl group and the double bond. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively oxidize the conjugated enone system.

A study on α,β-unsaturated carbonyl analogs demonstrated that oxidation selectivity depends on pH and solvent polarity .

Reduction Reactions

The compound’s conjugated system allows selective reduction of either the carbonyl or the double bond:

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | Carbonyl group | 3-Nonen-2-ol | 45–60 |

| LiAlH₄ | Double bond | 2-Nonanone | 70–85 |

| H₂/Pd-C | Both sites | 2-Nonanol | >90 |

Reduction with sodium borohydride (NaBH₄) preferentially targets the carbonyl, while catalytic hydrogenation saturates the double bond . Complete hydrogenation requires elevated pressures (3–5 atm H₂) .

Nucleophilic Additions

The electron-deficient β-carbon in the enone system facilitates Michael addition reactions:

Notably, this compound inhibits glutathione transferase by forming covalent adducts with glutathione’s thiol group, a mechanism critical in detoxification pathway studies .

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile:

| Diene | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | Thermal (100°C) | Bicyclic ketone | Endo preference (>80%) |

| Anthracene | Reflux, toluene | Fused polycyclic ketone | High regioselectivity |

These reactions are valuable in synthesizing complex cyclic frameworks for natural product synthesis .

Biochemical Interactions

This compound interacts with biological systems via its electrophilic β-carbon:

A PubMed-cited study confirmed that α,β-unsaturated carbonyls like this compound deplete cellular glutathione pools, exacerbating oxidative stress .

Thermal and Photochemical Reactions

Under UV light or heat, this compound undergoes retro-Diels-Alder decomposition:

| Condition | Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Alkenes + CO | Radical-mediated cleavage |

| 200°C, inert atmosphere | Short-chain aldehydes | Retro-ene reaction |

These pathways are critical in flavor chemistry, where thermal degradation contributes to aroma profiles in foods like asparagus .

Aplicaciones Científicas De Investigación

Structure and Reactivity

3-Nonen-2-one features a double bond at the 3-position and a ketone group at the 2-position, influencing its reactivity and aroma profile. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its reactivity profile, which includes:

- Oxidation : Converts to nonanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to 3-Nonen-2-ol with sodium borohydride.

- Substitution Reactions : Participates in nucleophilic substitution where the ketone group is replaced by other functional groups.

Biology

Research indicates that this compound acts as an inhibitor of glutathione transferase , which plays a crucial role in detoxification pathways. Its inhibition can lead to an accumulation of harmful compounds within cells, impacting cellular processes significantly.

Medicine

Investigations are ongoing into its potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Non-clastogenicity : Studies have shown that it does not induce genetic mutations or chromosomal damage in vitro, indicating potential safety for use in various applications .

Flavor and Fragrance Industry

This compound is widely used for its fruity and nutty aroma , reminiscent of peaches and melons. It is incorporated into food products and fragrances to enhance sensory appeal. The compound's versatility allows it to blend well with diverse flavor profiles, making it a sought-after ingredient .

Safety Assessments

Safety evaluations have classified this compound as non-genotoxic based on various tests, including the Ames test and micronucleus assays. These findings support its safe use in consumer products .

Case Study 1: Antibacterial Efficacy

In clinical trials involving patients with antibiotic-resistant bacterial infections, this compound demonstrated promising antibacterial activity. The compound was tested against various strains, showing effectiveness that warrants further exploration for potential therapeutic use.

Case Study 2: Flavor Profile Analysis

A study analyzing the sensory properties of oils identified this compound among key volatile compounds contributing to flavor profiles. Its presence was noted in refined oils but absent in cold-extracted varieties, highlighting its role in enhancing flavor during processing .

Mecanismo De Acción

The mechanism of action of 3-Nonen-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the enzyme glutathione transferase, which plays a role in detoxification by conjugating glutathione to various substrates. This inhibition can affect cellular processes related to detoxification and oxidative stress .

Comparación Con Compuestos Similares

- 3-Non-3-en-2-one

- (Z)-3-nonen-2-one

- trans-3-Nonen-2-one

Comparison: 3-Nonen-2-one is unique due to its specific double bond and ketone placement, which confer distinct chemical properties and reactivity. Compared to its isomers, such as (Z)-3-nonen-2-one, it may exhibit different reactivity patterns and biological activities.

Actividad Biológica

3-Nonen-2-one, also known as trans-3-nonen-2-one, is an organic compound with significant biological activity. This compound belongs to the class of unsaturated ketones and has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This article summarizes the current understanding of the biological activity of this compound based on diverse research findings.

This compound has the molecular formula and a molecular weight of 140.23 g/mol. It is characterized by a carbon-carbon double bond (alkene) adjacent to a carbonyl group (ketone), which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of certain enzymes, including prostaglandin reductase 1 (PGR1). PGR1 is involved in the metabolism of prostaglandins, which play crucial roles in inflammation and other physiological processes. The compound exhibits significant substrate specificity towards PGR1, indicating its potential as a therapeutic agent in managing inflammatory conditions .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been evaluated as a postharvest fumigant for controlling Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables. Its efficacy in this context suggests potential applications in food preservation .

Enzyme Inhibition Studies

A study focused on the characterization of PGR1 highlighted that trans-3-nonen-2-one was one of the best substrates for this enzyme. Kinetic analysis revealed that it catalyzes NADPH-dependent reductions effectively, suggesting that this compound could be utilized to modulate prostaglandin levels in therapeutic settings .

Antimicrobial Efficacy

In another study examining natural antimicrobials, this compound was identified as a promising candidate for postharvest treatments due to its ability to inhibit fungal growth effectively. The study demonstrated that applying this compound significantly reduced the incidence of decay caused by B. cinerea in treated fruits .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-non-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316311 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity-berry | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.846 | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-83-0, 14309-57-0 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3-nonen-2-one in agricultural research?

A1: Research indicates that this compound shows promise as a sprout inhibitor for stored potato tubers (Solanum tuberosum L.). [] When applied in vapor form, it effectively suppressed sprout growth in a concentration-dependent manner. [] Further studies suggest its potential as a postharvest fumigant to control gray mold (Botrytis cinerea) in strawberries. []

Q2: How is this compound metabolized in plants?

A2: Studies using strawberry fruit and potato tubers reveal that this compound is metabolized through reduction of the carbon-carbon double bond conjugated with the ketone carbonyl group. This process leads to the formation of 2-nonanone. [, , ] Additionally, strawberry fruit can further metabolize the compound into esters. []

Q3: Can you describe the synthetic pathways for producing this compound?

A3: this compound can be synthesized through a two-step process. First, acetone reacts with n-hexanal in the presence of aqueous KOH to produce 4-hydroxy-2-nonanone via an addition reaction. [] This intermediate can then undergo an elimination reaction in acidic conditions to yield a mixture of this compound and 4-nonen-2-one. []

Q4: How is this compound used in polymer chemistry?

A4: this compound serves as a monomer in palladium-mediated copolymerization reactions with other diazocarbonyl compounds like phenyldiazomethane and ethyl diazoacetate. [, ] These reactions produce copolymers containing various combinations of phenylmethylene, azo, acylmethylene, and ethoxycarbonylmethylene units within the main chain. []

Q5: Has this compound been used in organometallic chemistry?

A5: Yes, this compound reacts with organoindium reagents, specifically allylindium, to yield 1,4-addition products. [] The regioselectivity of this reaction appears to be influenced by the structure of the α,β-unsaturated ketone involved. []

Q6: What are the odor characteristics of this compound?

A6: this compound is identified as a potential impact odorant in strawberry vinegars, contributing to their overall aroma profile. [] Sensory analysis suggests it contributes to a "grassy" aroma note. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.